molecular formula C28H33ClO15 B12381983 Peonidin-3-O-rutinoside chloride

Peonidin-3-O-rutinoside chloride

Cat. No.: B12381983
M. Wt: 645.0 g/mol
InChI Key: KDFHRPXMWKFYPK-DCFICEFQSA-N
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Description

Peonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in plants such as purple sweet potatoes and berries. This compound is of significant interest due to its potential health benefits and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peonidin-3-O-rutinoside chloride can be synthesized through the extraction of anthocyanins from natural sources such as purple sweet potatoes. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes crushing the plant material, extracting the anthocyanins using solvents, and purifying the compound through techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Peonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the pH of the environment, as anthocyanins are known to change color with pH variations .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield colorless leucoanthocyanins .

Scientific Research Applications

Peonidin-3-O-rutinoside chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of peonidin-3-O-rutinoside chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Peonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

  • Cyanidin-3-O-rutinoside
  • Delphinidin-3-O-rutinoside
  • Petunidin-3-O-rutinoside
  • Malvidin-3-O-rutinoside

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and biological activities .

Biological Activity

Peonidin-3-O-rutinoside chloride is a prominent anthocyanin known for its diverse biological activities. This compound, derived from various fruits and vegetables, has garnered attention in scientific research due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its unique glycosylation pattern and structural properties that contribute to its biological functions. The compound is a derivative of peonidin, which is part of the anthocyanin family, known for their vibrant colors in plants.

Chemical Structure

  • Molecular Formula : C22_{22}H23_{23}O12_{12}Cl
  • Molecular Weight : 494.87 g/mol

The biological activities of this compound are primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms, which is crucial in preventing cellular damage caused by oxidative stress.
  • Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and enzymes involved in inflammation pathways, thereby reducing inflammation .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties across various studies. In vitro experiments show that it effectively reduces reactive oxygen species (ROS) levels in human endothelial cells, contributing to cellular protection against oxidative damage.

Compound Cell Line Effect References
This compoundHuman umbilical vein endothelial cellsDecreased ROS levels

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been substantiated through several studies. It has been shown to significantly lower levels of inflammatory markers in various cell lines.

Compound Cell Line Effect References
This compoundMacrophagesReduced IL-6 and TNF-α levels

Anticancer Effects

The anticancer potential of this compound has been explored in multiple studies. It has been reported to impair tumor growth and increase apoptosis rates in cancer cell lines.

Study Focus Findings
Tumor Growth InhibitionSignificant reduction in tumor size and increased apoptosis after treatment with this compound .

Case Studies

  • Study on Hepatocytes :
    A study investigated the effect of various anthocyanins, including this compound, on the expression levels of SLCO1B1 and SLCO1B3 transporters in primary human hepatocytes. Results indicated that Peonidin did not significantly alter these transporter levels compared to control treatments, suggesting a selective modulation of hepatic functions by anthocyanins .
  • In Vivo Studies :
    Animal models treated with diets rich in anthocyanins showed reduced markers of inflammation and oxidative stress. Specifically, those supplemented with this compound exhibited improved cardiovascular health indicators .

Comparative Analysis with Similar Compounds

This compound shares several biological activities with other anthocyanins but differs in efficacy due to its specific structure. Below is a comparison table highlighting these differences:

Compound Antioxidant Activity Anti-inflammatory Activity Anticancer Activity
This compoundHighModerateHigh
Cyanidin-3-O-glucosideModerateHighModerate
Malvidin-3-O-galactosideHighHighLow

Properties

Molecular Formula

C28H33ClO15

Molecular Weight

645.0 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride

InChI

InChI=1S/C28H32O15.ClH/c1-10-20(32)22(34)24(36)27(40-10)39-9-19-21(33)23(35)25(37)28(43-19)42-18-8-13-15(31)6-12(29)7-16(13)41-26(18)11-3-4-14(30)17(5-11)38-2;/h3-8,10,19-25,27-28,32-37H,9H2,1-2H3,(H2-,29,30,31);1H/t10-,19+,20-,21+,22+,23-,24+,25+,27+,28+;/m0./s1

InChI Key

KDFHRPXMWKFYPK-DCFICEFQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

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